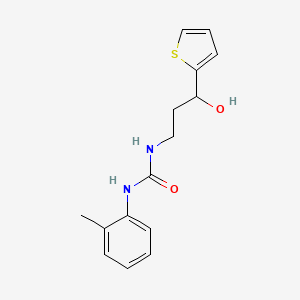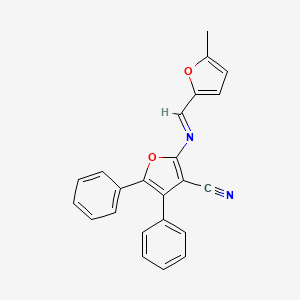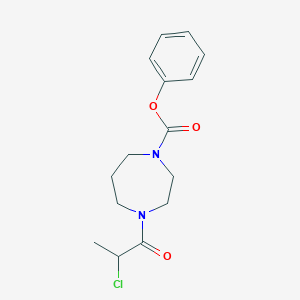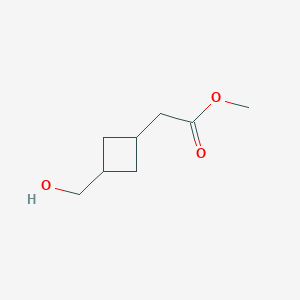
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various studies.
科学的研究の応用
Acetylcholinesterase Inhibition
Research has shown that urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, exhibit antiacetylcholinesterase activity, indicating potential applications in the treatment of conditions like Alzheimer's disease. The studies focused on optimizing the spacer length between pharmacophoric units to enhance inhibitory activities, suggesting that certain structural modifications in urea derivatives can improve interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonism
Another area of research involving urea derivatives is their role as neuropeptide Y5 (NPY5) receptor antagonists. These compounds have been optimized for in vitro potency, indicating their potential in treating conditions associated with this receptor, such as obesity. The structure-activity relationship studies of these derivatives highlight the importance of specific substitutions for achieving high potency, offering insights into the development of new therapeutic agents (Fotsch et al., 2001).
Gelation Properties
Urea derivatives also show promise in the field of material science, particularly in the formation of hydrogels. The gelation properties of certain urea compounds can be tuned by the identity of the anion, opening avenues for creating materials with specific rheological and morphological characteristics. This has implications for the development of novel hydrogel-based materials for various applications (Lloyd & Steed, 2011).
Fluorescent Probing and Bioimaging
Urea derivatives are also utilized in the development of fluorescent probes for metal ion detection. Compounds like 1-((2-hydroxynaphthalen-1-yl)methylene)urea have been designed as selective and sensitive probes for Al3+, with applications in bioimaging. This demonstrates the potential of urea derivatives in creating tools for biological and chemical sensing (Wang et al., 2017).
特性
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJABSRQOUOHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)


![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)
![Methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2775097.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
![Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)
![4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride](/img/structure/B2775106.png)

